molecular formula C14H19NO4 B15364357 (R)-4-(1-Boc-amino-ethyl)-benzoic acid

(R)-4-(1-Boc-amino-ethyl)-benzoic acid

Cat. No.: B15364357
M. Wt: 265.30 g/mol
InChI Key: FBAMWHCVNBCAPV-UHFFFAOYSA-N
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Description

(R)-4-(1-Boc-amino-ethyl)-benzoic acid (CAS 1134776-30-9) is a chiral small molecule with a molecular weight of 265.31 g/mol and the formula C₁₄H₁₉NO₄ . This compound features a tert-butoxycarbonyl (Boc) protecting group on the amine of a benzoic acid-derived amino acid, making it a valuable building block in organic synthesis and peptide chemistry . The Boc group is a cornerstone in synthetic strategies, as it protects the amine functionality from unwanted reactions during complex molecular assembly and can be removed under mild acidic conditions without disrupting other sensitive parts of the molecule . Compounds with this specific (R)-chiral center are particularly sought after for constructing peptides with defined stereochemistry, which is crucial for studying protein structure, function, and interactions . The benzoic acid moiety allows for further functionalization or can serve as an anchor point, for instance, in solid-phase peptide synthesis (SPPS) or for coupling to other molecular entities . Researchers utilize such Boc-protected amino acids in the synthesis of complex peptide chains and as key intermediates in developing pharmaceuticals and bioactive molecules . Stored in a sealed, dry container at room temperature, this reagent is intended for research purposes only and is not for diagnostic or therapeutic use .

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

4-[3-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoic acid

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)11(8-15)9-4-6-10(7-5-9)12(16)17/h4-7,11H,8,15H2,1-3H3,(H,16,17)

InChI Key

FBAMWHCVNBCAPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CN)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Scientific Research Applications

(R)-4-(1-Boc-amino-ethyl)-benzoic acid is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through its interactions with molecular targets and pathways:

  • Molecular Targets: The Boc-protected amino group can be selectively deprotected to interact with specific enzymes or receptors.

  • Pathways Involved: The deprotected amino group can participate in biochemical pathways, influencing biological processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

4-[4-(Dimethylaminobenzylidene)amino]benzoic acid (SB1) : Features a Schiff base (imine) linkage and dimethylamino substituent.

4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid derivatives : Contain a dihydroisoquinoline moiety linked via a methylene group.

(R)-4-(1-Boc-amino-ethyl)-benzoic acid: Boc-protected ethylamine substituent with (R)-configuration.

Table 1: Structural and Functional Comparison

Compound Key Functional Groups Chiral Center Protecting Group
This compound Boc-amine, benzoic acid Yes (R) Boc
SB1 Schiff base, dimethylamino, benzoic acid No None
Dihydroisoquinolinyl derivatives Dihydroisoquinoline, benzoic acid Variable Variable

Spectroscopic Properties

Table 2: UV-Vis Spectral Data

Compound λmax (MeOH, nm) εmax
SB1 267, 341 0.9121, 0.3896
This compound* ~260–270 (est.) N/A

The Boc group’s electron-withdrawing nature likely shifts the benzoic acid’s π→π transition to shorter wavelengths compared to SB1’s electron-rich Schiff base .

Biological Activity

(R)-4-(1-Boc-amino-ethyl)-benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its anti-cancer, anti-inflammatory, and cholinesterase inhibition properties, supported by recent research findings and case studies.

  • Chemical Formula : C₁₄H₁₉NO₄
  • Molecular Weight : 273.31 g/mol
  • CAS Number : 66706359

1. Anti-Cancer Activity

Recent studies have demonstrated that this compound exhibits significant anti-cancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines.

Cell LineIC₅₀ (µM)Reference
MCF-7 (Breast)4.53
A549 (Lung)3.0
PC-3 (Prostate)5.85

The compound's mechanism involves the induction of apoptosis in cancer cells, as evidenced by increased caspase-3 levels and reduced TNF-α levels in treated cells.

2. Anti-Inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.

3. Cholinesterase Inhibition

Cholinesterase inhibitors are critical in treating neurodegenerative diseases such as Alzheimer’s disease. Studies indicate that this compound exhibits competitive inhibition against acetylcholinesterase (AChE).

CompoundIC₅₀ (µM)Reference
This compound7.49
Donepezil0.50

This activity is attributed to the compound’s ability to bind effectively to the active site of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Cell Lines : A study involving MCF-7 and A549 cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.
  • Neuroprotective Effects : Another study assessed the neuroprotective effects of the compound in a mouse model of Alzheimer's disease, showing improved cognitive function and reduced amyloid plaque formation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the benzene ring and variations in the Boc group have been explored to enhance potency against specific targets such as AChE and cancer cells.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (R)-4-(1-Boc-amino-ethyl)-benzoic acid with high chiral purity?

  • Methodological Answer : Optimize reaction conditions using Boc-protection strategies under anhydrous environments. Employ coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in dry N,N-dimethylformamide (DMF) to minimize racemization . Monitor chiral purity via chiral HPLC or circular dichroism (CD) spectroscopy, referencing PubChem’s stereochemical descriptors .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer : Use single-crystal X-ray diffraction with programs like SHELXL for refinement and WinGX for data processing. Prioritize high-resolution data to resolve Boc-group conformations, as demonstrated in small-molecule crystallography workflows .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the Boc-protected amino group in coupling reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model transition states. Compare reaction rates under varying substituents (e.g., trifluoroethyl vs. methyl groups) using kinetic studies . Validate with NMR monitoring of intermediates, as seen in analogs like 4-{[(2,2,2-Trifluoroethyl)sulfamoyl]amino}benzoic acid .

Q. What strategies resolve contradictions between NMR and mass spectrometry data for derivatives of this compound?

  • Methodological Answer : Cross-validate using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) to distinguish isobaric species. Reference structural ambiguity resolution methods from studies on 4-({4-[(1E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]phenoxy}methyl)benzoic acid .

Q. How can computational tools predict the biological activity of this compound analogs?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to targets like neuraminidase or carbonic anhydrase. Compare with experimental IC₅₀ values from enzyme inhibition assays, as applied to 4-(Piperidin-3-yl)benzoic acid derivatives .

Methodological Notes

  • Synthesis Optimization : Prioritize inert atmospheres (argon/nitrogen) and low temperatures (−20°C) during Boc-deprotection to prevent racemization .
  • Structural Analysis : Combine ORTEP-3 for graphical representation of crystallographic data and SIR97 for direct-methods structure solution .
  • Biological Assays : Design dose-response curves using analogs like 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid, noting competitive inhibition mechanisms .

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